ODM-204
Description
Landscape of Castration-Resistant Prostate Cancer Therapeutic Development
Prostate cancer (PCa) is a prevalent malignancy in men, with a significant number of patients eventually progressing to castration-resistant prostate cancer (CRPC). frontiersin.org CRPC is an advanced form of the disease characterized by its ability to grow despite low levels of circulating testosterone (B1683101), typically achieved through androgen deprivation therapy (ADT). frontiersin.orgutupub.fiembopress.org ADT has been a cornerstone of prostate cancer treatment for many decades, but it is not curative, and resistance inevitably develops. embopress.orgnih.govnih.gov The prognosis for patients who develop CRPC is often poor. utupub.fi
Despite the low levels of circulating androgens in CRPC, the androgen receptor (AR) signaling pathway remains a critical driver of tumor growth and survival in the majority of cases. frontiersin.orgutupub.fiembopress.orgnih.govnih.gov This continued reliance on AR signaling in a castrate environment has led to the development of novel AR-targeted therapies. These include second-generation antiandrogens like enzalutamide (B1683756) and androgen synthesis inhibitors like abiraterone (B193195) acetate (B1210297). nih.govnih.govurotoday.com While these agents have improved outcomes for CRPC patients, resistance mechanisms frequently emerge, highlighting the need for new therapeutic strategies. nih.govnih.gov
Rationale for Dual Androgen Receptor and Androgen Biosynthesis Inhibition Strategies
The persistence of AR signaling in CRPC, even after treatment with current AR-targeted therapies, underscores the complexity of resistance mechanisms. embopress.orgnih.govnih.gov These mechanisms can involve AR gene amplification, mutations in the AR gene, expression of constitutively active AR splice variants, and the continued synthesis of androgens within the tumor microenvironment or adrenal glands. frontiersin.orgembopress.orgnih.govnih.gov
Given that AR activity can be driven by both residual androgens and altered receptor function, a compelling rationale exists for therapeutic strategies that simultaneously target both androgen biosynthesis and AR signaling. urotoday.comnih.gov Preclinical data suggests that treatment with agents targeting either ligand synthesis or the AR can lead to reciprocal induction of the other pathway, potentially contributing to resistance. urotoday.com Therefore, a dual-action approach that inhibits the production of androgens while also directly blocking the AR could offer a more comprehensive blockade of the AR axis, potentially overcoming or delaying the emergence of resistance observed with single-agent therapies. urotoday.comnih.gov
Position of ODM-204 as a Novel Nonsteroidal Investigational Agent in Prostate Cancer Research
ODM-204 is an investigational chemical compound being explored for the treatment of CRPC. utupub.firesearchgate.netnih.govnih.govhelsinki.fi It is characterized as a novel, orally administered, nonsteroidal agent with a dual mechanism of action. utupub.firesearchgate.netnih.govnih.govhelsinki.fi Unlike some existing therapies that primarily focus on either inhibiting androgen synthesis or blocking the AR, ODM-204 is designed to do both. utupub.firesearchgate.netnih.gov Specifically, it is anticipated to inhibit the CYP17A1 enzyme, which is crucial for the synthesis of androgens like testosterone and dihydrotestosterone (B1667394) (DHT), and to block the AR with high affinity and specificity. utupub.firesearchgate.netnih.gov This dual targeting positions ODM-204 as a potentially more effective agent for dampening androgenic stimuli in the body and inhibiting AR signaling in CRPC. utupub.firesearchgate.netnih.gov
Overview of Preclinical Research Endeavors Related to ODM-204
Preclinical research has investigated the activity and potential of ODM-204 in prostate cancer models. Studies have shown that ODM-204 inhibits CYP17A1 in vitro. utupub.fi Furthermore, it has demonstrated potent antagonism of the AR, with some preclinical findings suggesting a higher potency compared to enzalutamide in this regard. researchgate.net The compound has also shown the ability to antagonize androgen receptors with common mutations found in CRPC, including T877A, W741L, and F876L (F877L). researchgate.net
In vitro studies using androgen-dependent prostate cancer cell lines, such as VCaP and LNCaP, have shown that ODM-204 inhibits their proliferation. utupub.firesearchgate.netnih.gov In vivo studies using murine VCaP xenograft models have demonstrated that ODM-204 significantly reduced tumor growth. utupub.firesearchgate.netnih.gov In one study, ODM-204 showed significant antitumor activity in the VCaP xenograft model, exhibiting better results than single-agent enzalutamide or abiraterone, or their combination. ascopubs.org
Preclinical pharmacokinetic and pharmacodynamic studies in animal models, including rats and cynomolgus monkeys, have also been conducted. In sexually mature male cynomolgus monkeys, single oral doses of ODM-204 dose-dependently inhibited adrenal and testicular steroid production. utupub.firesearchgate.netnih.gov Similar results regarding the inhibition of testosterone production were observed in human chorionic gonadotropin-treated male rats. utupub.finih.gov In rats, co-administration of ODM-204 with leuprolide acetate (an LHRH agonist) significantly and dose-dependently potentiated the suppression of circulating testosterone levels and decreased the weight of androgen-sensitive organs. utupub.firesearchgate.netnih.gov These preclinical findings supported the progression of ODM-204 to clinical evaluation. utupub.firesearchgate.netnih.gov
While detailed quantitative data tables from the search results are limited, the following summarizes key preclinical findings:
Table 1: Summary of Preclinical Findings for ODM-204
| Study Type | Model System | Key Finding | Source |
| In vitro Enzyme | Human testicular microsomes, adrenal cells | Inhibition of CYP17A1 (IC₅₀ 22 nM) | ascopubs.org |
| In vitro AR Binding | Cells transfected with full-length AR | High affinity binding to AR (Ki 47 nM) and selectivity. Potent antagonism of AR. ascopubs.org May have higher potency than enzalutamide. researchgate.net | researchgate.netascopubs.org |
| In vitro Cell Proliferation | VCaP, LNCaP cells | Inhibition of androgen-dependent cell proliferation. utupub.firesearchgate.netnih.gov | utupub.firesearchgate.netnih.gov |
| In vitro AR Mutants | Cells with AR mutants (T877A, W741L, F876L) | Antagonism of AR mutants. researchgate.net | researchgate.net |
| In vivo Efficacy | Murine VCaP xenografts | Significant reduction in tumor growth. utupub.firesearchgate.netnih.gov Showed better antitumor activity than enzalutamide, abiraterone, or their combination in one study. ascopubs.org | utupub.firesearchgate.netnih.govascopubs.org |
| In vivo PK/PD | Male Cynomolgus Monkeys | Dose-dependent inhibition of adrenal and testicular steroid production after single oral dose. utupub.firesearchgate.netnih.govascopubs.org Good oral bioavailability. ascopubs.org | utupub.firesearchgate.netnih.govascopubs.org |
| In vivo PK/PD | Male Rats (hCG-treated, Leuprolide co-admin) | Inhibition of testosterone production. utupub.finih.gov Potentiation of testosterone suppression with leuprolide. utupub.firesearchgate.netnih.gov | utupub.firesearchgate.netnih.gov |
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ODM204; ODM-204; ODM 204. |
Origin of Product |
United States |
Molecular Mechanisms of Action of Odm 204
Androgen Receptor Antagonism by ODM-204
ODM-204 functions as a potent antagonist of the androgen receptor. researchgate.netresearchgate.net This involves direct binding to the receptor, modulation of its signaling pathways, interaction with both wild-type and mutant AR forms, and impact on AR nuclear translocation and DNA binding. utupub.firesearchgate.netascopubs.org
Direct Binding Affinity and Specificity for the Androgen Receptor
Studies have shown that ODM-204 binds to the androgen receptor with high affinity and selectivity. researchgate.netutupub.fiascopubs.org Preclinical data indicates a binding affinity (Ki) of 47 nM for wild-type AR. ascopubs.org This high affinity suggests that ODM-204 can effectively compete with endogenous androgens for binding sites on the receptor. utupub.fi
Modulation of Androgen Receptor Signaling Pathways
By binding to the AR, ODM-204 modulates downstream signaling pathways that are typically activated by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). researchgate.netcancer.gov This antagonism disrupts the cascade of events that lead to the transcription of AR-responsive genes, which are crucial for prostate cancer cell growth and survival. cancer.govnih.gov
Interaction with Wild-Type Androgen Receptor
ODM-204 acts as a potent and full antagonist for human wild-type AR. utupub.fi Functional assays in cells expressing full-length human AR and an androgen-responsive reporter gene construct have demonstrated an IC50 value of 80 nM for ODM-204 in inhibiting AR transactivation. utupub.fi This indicates a higher potency compared to enzalutamide (B1683756), which had an IC50 of 220 nM in the same assay. utupub.fi
Efficacy Against Androgen Receptor Mutants (e.g., F877L, W742L, T878A)
A significant aspect of ODM-204's activity is its efficacy against common AR mutations found in CRPC, including F877L, W742L, and T878A (also referred to as T877A). researchgate.netresearchgate.netnih.gov These mutations can confer resistance to other AR-targeted therapies like enzalutamide and apalutamide (B1683753). nih.govutupub.fi Preclinical studies have shown that ODM-204 can antagonize AR with these mutations. researchgate.netnih.gov Specifically, IC50 values for inhibiting the transactivation of mutant ARs were reported as 95 nM for AR(T877A), 277 nM for AR(W741L), and 6 nM for AR(F876L). ascopubs.org
Impact on Androgen Receptor Nuclear Translocation and DNA Binding
Androgen binding typically induces AR nuclear translocation and subsequent binding to DNA at androgen response elements, leading to gene transcription. cancer.govnih.gov ODM-204 has been shown to inhibit testosterone-mediated nuclear translocation of both wild-type and mutant ARs. researchgate.netascopubs.org This prevents the receptor from reaching the nucleus and binding to DNA, thereby blocking the transcription of AR-responsive genes and inhibiting the growth of AR-expressing prostate cancer cells. cancer.govoncohemakey.com Immunocytochemical labeling studies have indicated that ODM-204 is equipotent to enzalutamide in inhibiting the testosterone-induced nuclear translocation of AR. utupub.fi
CYP17A1 Enzyme Inhibition by ODM-204
Here is a table summarizing some of the in vitro data on ODM-204's activity:
| Mechanism / Target | Assay Type | Result | Reference |
| AR Binding Affinity (wild-type) | Competitive binding assay (rat prostate cytosol) | Ki = 47 nM | ascopubs.org |
| AR Antagonism (wild-type) | Transactivation assay (AR-HEK293 cells) | IC50 = 80 nM | utupub.fimedchemexpress.com |
| AR Antagonism (T877A mutant) | Transactivation assay | IC50 = 95 nM | ascopubs.org |
| AR Antagonism (W741L mutant) | Transactivation assay | IC50 = 277 nM | ascopubs.org |
| AR Antagonism (F876L mutant) | Transactivation assay | IC50 = 6 nM | ascopubs.org |
| CYP17A1 Inhibition | In vitro assay | IC50 = 22 nM | ascopubs.orgmedchemexpress.com |
| AR Nuclear Translocation | Immunocytochemistry (AR-HEK293 cells) | Inhibits testosterone-induced | utupub.fiascopubs.org |
| LNCaP cell proliferation | In vitro assay | IC50 = 170 nM | ascopubs.org |
| VCaP cell proliferation | In vitro assay | IC50 = 280 nM | ascopubs.org |
Inhibition of 17α-Hydroxylase Activity
ODM-204 has been shown to inhibit the 17α-hydroxylase activity of CYP17A1. This enzymatic activity is responsible for the conversion of pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxylated forms, 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, respectively wikipedia.orgscbt.commdpi.com. These 17α-hydroxylated steroids are precursors to androgens mdpi.com.
Studies using testicular microsomes have demonstrated the inhibitory effect of ODM-204 on 17α-hydroxylase activity. The IC50 values for ODM-204 were reported as 22 nM for human, 11 nM for monkey, and 92 nM for rat testicular microsomes utupub.fi.
Inhibition of 17,20-Lyase Activity
In addition to inhibiting 17α-hydroxylase activity, ODM-204 also inhibits the 17,20-lyase activity of CYP17A1 utupub.ficancer.gov. The 17,20-lyase activity is the subsequent step in androgen synthesis, converting 17α-hydroxypregnenolone and 17α-hydroxyprogesterone into the androgens dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), respectively wikipedia.orgscbt.commdpi.com. DHEA and androstenedione are then further converted into testosterone and DHT scbt.commdpi.com.
The inhibition of 17,20-lyase activity by ODM-204 has been demonstrated in human adrenocortical carcinoma H295R cells. The IC50 for ODM-204 in inhibiting this conversion, measured by acetic acid release, was 40 nM utupub.fi.
Downregulation of Androgen Biosynthesis Pathways
Through its inhibition of both 17α-hydroxylase and 17,20-lyase activities, ODM-204 effectively downregulates the entire androgen biosynthesis pathway utupub.ficancer.gov. By blocking these key enzymatic steps, ODM-204 reduces the production of androgen precursors and ultimately the levels of testosterone and DHT utupub.ficancer.gov.
In cultured H295R cells, ODM-204 inhibited the production of DHEA, androstenedione, and testosterone with IC50 values of 94 nM, 145 nM, and 230 nM, respectively utupub.fi. Preclinical studies in sexually mature male cynomolgus monkeys showed that a single oral dose of ODM-204 dose-dependently inhibited adrenal and testicular steroid production utupub.finih.govresearchgate.net. Similar results were observed in human chorionic gonadotropin-treated male rats, where ODM-204 potentiated the suppressive effect of leuprolide acetate (B1210297) on testosterone production utupub.finih.gov.
Comparative Enzymatic Inhibition Profiling
Comparative studies have assessed the enzymatic inhibition profile of ODM-204 against other CYP17A1 inhibitors like abiraterone (B193195) and galeterone (B1683757).
In human testicular microsomes, the IC50 for ODM-204's inhibition of 17α-hydroxylase was 22 nM, while abiraterone showed an IC50 of 1.3 nM and galeterone an IC50 of 9 nM utupub.fi. For 17,20-lyase inhibition in H295R cells, ODM-204 had an IC50 of 40 nM, compared to 0.4 nM for abiraterone and 200 nM for galeterone utupub.fi.
The following table provides a comparative overview of the in vitro enzymatic inhibition potencies:
| Compound | Target Enzyme Activity | Assay Model | IC50 (nM) |
| ODM-204 | 17α-Hydroxylase | Human testicular microsomes | 22 |
| Abiraterone | 17α-Hydroxylase | Human testicular microsomes | 1.3 |
| Galeterone | 17α-Hydroxylase | Human testicular microsomes | 9 |
| ODM-204 | 17,20-Lyase | H295R cells | 40 |
| Abiraterone | 17,20-Lyase | H295R cells | 0.4 |
| Galeterone | 17,20-Lyase | H295R cells | 200 |
Note: This table is intended to be an interactive data table in a dynamic environment.
In terms of inhibiting the production of specific androgens in H295R cells, ODM-204 exhibited IC50 values of 94 nM for DHEA, 145 nM for androstenedione, and 230 nM for testosterone utupub.fi.
Combined Androgen Receptor and CYP17A1 Inhibitory Effects
ODM-204 is designed as a dual-action compound that not only inhibits androgen synthesis via CYP17A1 but also directly blocks the androgen receptor utupub.firesearchgate.nethelsinki.ficancer.gov. This combined approach aims to more effectively counteract the effects of androgens.
ODM-204 binds to the AR with high affinity and specificity utupub.firesearchgate.netnih.gov. In a competitive AR binding assay, the inhibition constant (Ki) value for ODM-204 was 55 nM utupub.fi. This binding affinity is comparable to or higher than that of other AR antagonists researchgate.netascopubs.org.
The compound inhibits androgen-induced AR activation and nuclear translocation, preventing the receptor from binding to androgen-responsive genes and driving transcription cancer.gov. This leads to the inhibition of growth in AR-expressing prostate cancer cells cancer.gov.
Synergistic or Additive Molecular Interactions
The dual targeting of both CYP17A1 and AR by ODM-204 is hypothesized to result in synergistic or additive molecular interactions that lead to a more profound suppression of androgen signaling compared to inhibiting either target alone helsinki.firesearchgate.netmdpi.com. By reducing the levels of androgens available to bind the receptor while simultaneously blocking the receptor itself, ODM-204 can potentially overcome mechanisms of resistance that rely on continued AR activation despite low androgen levels or on residual androgen synthesis helsinki.firesearchgate.net.
Preclinical studies have shown that ODM-204 suppressed androgen-induced proliferation of prostate cancer cell lines such as LNCaP and VCaP utupub.fiascopubs.org. In LNCaP cells, ODM-204 was more efficient at inhibiting proliferation than enzalutamide, abiraterone, or galeterone utupub.fi. In VCaP cells, ODM-204 and enzalutamide showed similar potency, while galeterone and abiraterone were less efficient utupub.fi. This suggests that the combined mechanism contributes to its antiproliferative effects.
The following table shows the comparative inhibition of prostate cancer cell proliferation:
| Compound | Cell Line | IC50 (nM) |
| ODM-204 | LNCaP | 200 |
| Enzalutamide | LNCaP | 880 |
| Abiraterone | LNCaP | 1300 |
| Galeterone | LNCaP | 2600 |
| ODM-204 | VCaP | 260 |
| Enzalutamide | VCaP | 315 |
| Galeterone | VCaP | 2000 |
| Abiraterone | VCaP | 9000 |
Note: This table is intended to be an interactive data table in a dynamic environment.
Furthermore, ODM-204 has demonstrated the ability to inhibit testosterone-mediated nuclear translocation of wild-type AR and several mutant ARs, including AR(T877A), AR(W741L), and AR(F876L) researchgate.netascopubs.org. This activity against common AR mutations found in castration-resistant prostate cancer (CRPC) suggests a potential to overcome resistance mechanisms associated with these mutations researchgate.net.
Integrated Suppression of Androgenic Stimuli
The combined inhibition of CYP17A1 and AR by ODM-204 leads to an integrated suppression of androgenic stimuli utupub.fihelsinki.fi. By reducing the production of androgens systemically and locally, and by directly blocking the receptor that mediates androgenic effects, ODM-204 aims to more profoundly dampen the signaling pathways that drive prostate cancer growth utupub.fihelsinki.fi. This integrated approach is particularly relevant in CRPC, where AR signaling remains active despite low circulating androgen levels due to various mechanisms, including intratumoral androgen synthesis and AR overexpression or mutation utupub.fioncotarget.comfrontiersin.org.
Preclinical data indicate that this dual inhibition efficiently suppresses steroid biosynthesis and exhibits promising antitumor activity in animal models of human prostate cancer utupub.fihelsinki.fi. In a VCaP xenograft model, ODM-204 showed significant antitumor activity ascopubs.org. The integrated suppression of androgenic stimuli is considered a valuable mechanism for the treatment of prostate cancer patients helsinki.ficardiff.ac.uk.
Preclinical Efficacy and Pharmacodynamic Evaluation of Odm 204
In Vitro Studies on Androgen-Dependent Cancer Cell Lines
In vitro research has investigated the direct effects of ODM-204 on prostate cancer cell lines that are dependent on androgen signaling for growth. These studies provide insights into the compound's cellular mechanisms of action.
Inhibition of Cellular Proliferation (e.g., VCaP, LNCaP Cells)
ODM-204 has demonstrated the ability to inhibit the proliferation of androgen-dependent prostate cancer cell lines, including VCaP and LNCaP cells, in vitro. Studies have shown that ODM-204 suppresses androgen-induced proliferation in these cell lines researchgate.netutupub.finih.govresearchgate.netresearchgate.net.
In LNCaP cells, ODM-204 suppressed androgen-induced proliferation more efficiently than enzalutamide (B1683756), abiraterone (B193195), or galeterone (B1683757), with an IC50 value of 200 nM utupub.fi. For VCaP cells, ODM-204 inhibited proliferation with an IC50 value of 260 nM, showing comparable potency to enzalutamide (IC50 315 nM) utupub.fiascopubs.org. Galeterone and abiraterone were less efficient in inhibiting VCaP cell proliferation in these studies utupub.fi.
The antiproliferative effect of ODM-204 in these cell lines is attributed to its potent antagonism of the AR and its inhibition of CYP17A1, which reduces androgen synthesis necessary for cell growth researchgate.netnih.gov.
Here is a summary of the in vitro proliferation inhibition data:
| Cell Line | ODM-204 IC50 (nM) | Comparator (IC50 nM) |
| LNCaP | 200 | Enzalutamide (880), Abiraterone (1300), Galeterone (2600) utupub.fi |
| VCaP | 260-280 | Enzalutamide (315), Galeterone (2000), Abiraterone (9000) utupub.fiascopubs.org |
Effects on Steroidogenesis in Cellular Models (e.g., H295R Cells)
ODM-204 has been evaluated for its effects on steroidogenesis, particularly through the inhibition of CYP17A1, a key enzyme in androgen biosynthesis. Studies using the human adrenocortical carcinoma cell line H295R, which expresses key steroidogenic enzymes, have shown that ODM-204 inhibits steroid production utupub.fivulcanchem.comeuropa.eu.
In Vivo Animal Model Research
Preclinical in vivo studies using animal models have been crucial in evaluating the efficacy of ODM-204 in a more complex biological setting, particularly in models of CRPC.
Murine Xenograft Models of Castration-Resistant Prostate Cancer (e.g., VCaP Xenografts)
Murine xenograft models, particularly those using VCaP cells, have been utilized to assess the in vivo activity of ODM-204 researchgate.netutupub.finih.govresearchgate.netascopubs.orgascopubs.orgcardiff.ac.ukasco.orgresearchgate.net. VCaP xenografts are relevant models for CRPC as they express high levels of AR and depend on androgen signaling for growth, mimicking aspects of human CRPC researchgate.netresearchgate.net. ODM-204 has been tested in both intact and castrated (CRPC) VCaP xenograft models utupub.fi.
Reduction of Tumor Growth in Preclinical Xenograft Systems
In murine VCaP xenograft models, ODM-204 has consistently demonstrated significant reduction in tumor growth researchgate.netutupub.finih.govresearchgate.netascopubs.orgascopubs.orgasco.orgresearchgate.net. In intact male nude mice bearing VCaP xenografts, oral administration of ODM-204 significantly reduced tumor growth compared to vehicle-treated mice utupub.fi. In a CRPC VCaP model using orchidectomized animals, ODM-204 also significantly inhibited tumor growth utupub.fi.
Studies have reported significant antitumor activity with ODM-204 treatment. For instance, in one VCaP xenograft model, ODM-204 showed a tumor growth inhibition of 66% ascopubs.org. In another study, ODM-204 demonstrated significant antitumor activity that was reported to be better than single-agent enzalutamide or abiraterone, or their combination, in a VCaP xenograft model ascopubs.org. These findings highlight the potential of ODM-204 to inhibit tumor progression in vivo by simultaneously blocking AR and inhibiting androgen synthesis researchgate.netnih.gov.
| In Vivo Model | Treatment Regimen | Observed Effect | Citation |
| Murine VCaP Xenograft (Intact) | Oral ODM-204 (50mg/kg/day) | Significantly reduced tumor growth | utupub.fi |
| Murine VCaP Xenograft (CRPC) | Oral ODM-204 (60mg/kg/day with prednisone) | Significantly inhibited tumor growth | utupub.fi |
| Murine VCaP Xenograft | Not specified dose | Significant antitumor activity (66% inhibition) | ascopubs.org |
| Murine VCaP Xenograft | ODM-204 vs. Enza, Abi, Enza+Abi | Significant antitumor activity, better than comparators | ascopubs.org |
Evaluation in Rodent Models of Androgen Biosynthesis and Androgen-Sensitive Tissues
In rodent models, ODM-204 has demonstrated inhibitory effects on androgen biosynthesis and has impacted the weights of androgen-sensitive organs. In human chorionic gonadotropin-treated male rats, ODM-204 inhibited adrenal and testicular steroid production researchgate.netnih.gov. Furthermore, in rats treated with leuprolide acetate (B1210297) (an LHRH agonist used to induce chemical castration), co-administration of ODM-204 significantly and dose-dependently potentiated the suppression of circulating testosterone (B1683101) levels and decreased the weights of androgen-sensitive organs researchgate.netnih.govutupub.fi.
In a murine VCaP xenograft model, ODM-204 significantly reduced tumor growth. Specifically, oral administration of ODM-204 at 50 mg/kg once daily for 21 or 24 days significantly reduced the growth of intact VCaP tumors compared to vehicle-treated mice (p < 0.001) utupub.fi. In orchidectomized animals with CRPC VCaP tumors that had started to regrow, ODM-204 (60 mg/kg/day) significantly inhibited tumor growth (p < 0.05) utupub.fi.
Studies in Primate Models for Steroid Production Modulation
Studies in sexually mature male cynomolgus monkeys have shown that ODM-204 dose-dependently inhibits adrenal and testicular steroid production after a single oral dose researchgate.netnih.govutupub.fi. In these primates, ODM-204 induced dose-dependent inhibition of both testosterone (T) and dehydroepiandrosterone (B1670201) (DHEA), which are secreted from the testicles and adrenals, respectively, following a single oral dose utupub.fiascopubs.org.
Investigations in Chemically Castrated Animal Models
In rats where chemical castration was induced by the LHRH agonist leuprolide acetate, ODM-204 significantly and dose-dependently potentiated the suppression of circulating testosterone levels and decreased the weight of androgen-sensitive organs researchgate.netnih.govutupub.fi. This potentiation was observed when ODM-204 was administered orally for 14 days following a single dose of leuprolide acetate utupub.fi. Surgical castration was used in a group of rats for comparison utupub.fi.
Preclinical Pharmacodynamic Markers
Preclinical studies have evaluated several pharmacodynamic markers to assess the activity of ODM-204, including serum androgen levels, effects on PSA analogs, and impact on the pituitary-gonadal axis.
Modulation of Serum Androgen Levels (e.g., Testosterone, DHEA) in Animal Models
ODM-204 has been shown to modulate serum androgen levels in animal models. In human chorionic gonadotropin-treated male rats, ODM-204 inhibited adrenal and testicular steroid production, leading to suppressed circulating testosterone levels researchgate.netnih.gov. In sexually mature male cynomolgus monkeys, single oral doses of ODM-204 (10-30 mg/kg) dose-dependently inhibited serum levels of testosterone and DHEA utupub.fiascopubs.org. After multiple days of dosing in monkeys, serum T and DHEA were markedly suppressed ascopubs.org. In rats chemically castrated with leuprolide acetate, co-administration of ODM-204 significantly and dose-dependently suppressed testosterone production utupub.fi.
| Animal Model | Androgen Measured | Effect of ODM-204 Treatment | Citation |
| Human chorionic gonadotropin-treated male rats | Testosterone | Inhibited adrenal and testicular steroid production, suppressed circulating levels | researchgate.netnih.gov |
| Sexually mature male cynomolgus monkeys | Testosterone, DHEA | Dose-dependent inhibition of serum levels after single and multiple doses | utupub.fiascopubs.org |
| Chemically castrated rats | Testosterone | Significantly and dose-dependently suppressed production when co-administered with leuprolide acetate | utupub.fi |
Effects on Prostate-Specific Antigen (PSA) Analogs in Preclinical Studies
While the provided search results primarily discuss PSA levels in the context of human clinical trials researchgate.netcardiff.ac.uknih.govhelsinki.fi, and PSA is a marker in human prostate cancer, preclinical studies in animal models, particularly xenograft models using human prostate cancer cell lines, often evaluate tumor growth as a primary efficacy endpoint, which correlates with PSA changes in humans. The significant antitumor activity observed in the VCaP xenograft mouse model researchgate.netnih.govutupub.fiascopubs.orghelsinki.fiascopubs.orgresearchgate.net suggests a likely corresponding impact on human PSA or its analogs/indicators of tumor burden in these models, although direct measurement of PSA analogs in animal serum is not explicitly detailed in the provided snippets. The VCaP cell line itself expresses PSA utupub.fi.
Impact on Pituitary-Gonadal Axis Hormones in Animal Models
Studies in intact male mature monkeys evaluated the impact of ODM-204 on pituitary-gonadal axis hormones. After multiple days of dosing with ODM-204, luteinizing hormone (LH) levels were increased. Changes in cortisol and aldosterone (B195564) were minimal ascopubs.org. In rats treated with leuprolide acetate and co-administered with ODM-204, the effects on the pituitary-gonadal axis were evaluated by analyzing serum concentrations of testosterone, LH, cortisol, estradiol, progesterone (B1679170), and ACTH utupub.fi.
| Animal Model | Pituitary-Gonadal Axis Hormone | Effect of ODM-204 Treatment (Multiple Doses) | Citation |
| Intact male mature monkeys | LH | Increased | ascopubs.org |
| Intact male mature monkeys | Cortisol, Aldosterone | Minimal changes | ascopubs.org |
| Chemically castrated rats | LH, Cortisol, Estradiol, Progesterone, ACTH | Analyzed | utupub.fi |
Drug Discovery and Developmental Aspects of Odm 204
Medicinal Chemistry and Compound Design
The design of ODM-204 aimed to address the persistent challenge of androgen receptor (AR) signaling in CRPC, which can be driven by residual androgens synthesized within the tumor or adrenal glands, as well as AR overexpression and mutations. wikipedia.orgwikipedia.orgmims.comciteab.com
Discovery of Novel Nonsteroidal Scaffolds
ODM-204 is characterized as a novel, orally administered, investigational nonsteroidal compound. wikipedia.orgmims.comnih.govwikipedia.orgwikipedia.orgwikidata.orgflybase.org The identification of such novel nonsteroidal scaffolds is a crucial step in drug discovery, seeking to move beyond steroidal structures that may have associated side effects or limitations. The discovery of ODM-204 represents the identification of a compound with a dual mechanism of action from a nonsteroidal base. wikipedia.orgwikipedia.orgmims.com
Structure-Activity Relationship (SAR) Studies for Dual Inhibition
ODM-204 was designed to act as a dual inhibitor, blocking the androgen receptor and inhibiting the CYP17A1 enzyme. wikipedia.orgwikipedia.orgmims.commims.com CYP17A1 is a key enzyme in the biosynthesis of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.orgwikipedia.orgmims.comnih.govmims.com By inhibiting CYP17A1, ODM-204 is anticipated to dampen androgenic stimuli by reducing the formation of these steroids. wikipedia.orgwikipedia.orgmims.com Simultaneously, ODM-204 blocks AR action with high affinity and specificity. wikipedia.orgwikipedia.orgmims.com
Preclinical data indicated that ODM-204 exhibits potent antagonism of the AR, showing activity comparable to or higher than enzalutamide (B1683756) in some in vitro models. wikipedia.orgmims.com It also demonstrated activity similar to galeterone (B1683757) concerning CYP17A1 inhibition. mims.comwikipedia.org
Specific in vitro studies highlight the inhibitory potency of ODM-204:
Inhibition of androgen receptor: IC₅₀ of 80 nM. wikipedia.org
Inhibition of CYP17A1 enzyme: IC₅₀ of 22 nM. wikipedia.org
In prostate cancer cell lines such as VCaP and LNCaP, ODM-204 inhibited androgen-induced proliferation. wikipedia.orgmims.com In LNCaP cells, ODM-204 suppressed proliferation more efficiently than enzalutamide, abiraterone (B193195), or galeterone. mims.com In VCaP cells, ODM-204 and enzalutamide showed comparable potency in inhibiting proliferation, while galeterone and abiraterone were less efficient. mims.com
The dual mechanism was intended to provide a more effective approach than targeting either pathway alone. nih.govwikipedia.org
Lead Optimization Strategies in the Development of ODM-204
ODM-204 was a compound that progressed through the lead optimization phase in the drug discovery pipeline of its developer. wikidata.orgciteab.com Lead optimization is a critical stage where initial promising compounds are refined to enhance their pharmacological properties. mims.com
Preclinical studies showed that ODM-204 inhibited tumor growth in murine VCaP CRPC xenograft models. wikipedia.orgwikipedia.orgmims.comnih.govwikipedia.org It also dose-dependently inhibited adrenal and testicular steroid production in sexually mature male cynomolgus monkeys and human chorionic gonadotropin-treated male rats after a single oral dose. wikipedia.orgwikipedia.orgmims.com Co-administration with an LHRH agonist in rats significantly and dose-dependently potentiated the suppression of circulating testosterone levels and decrease in weights of androgen-sensitive organs. wikipedia.orgmims.com
Despite promising preclinical activity, the pharmacokinetic properties of ODM-204 presented significant challenges during its development, ultimately preventing further progression. wikipedia.orgnih.govwikipedia.orgguidetopharmacology.org This suggests that lead optimization efforts likely aimed to improve the absorption, distribution, metabolism, and excretion (ADME) characteristics of the molecule. Studies were conducted to evaluate the absorption properties of different formulations using in vitro dissolution tests, transit intestinal models, and physiologically based pharmacokinetic modeling, highlighting the challenges related to its poor solubility and potential for low or variable bioavailability due to its physicochemical properties. guidetopharmacology.org
Synthetic Methodologies for ODM-204 Analogs
While the discovery and biological activity of ODM-204 are documented, detailed information regarding the specific synthetic methodologies employed for the preparation of ODM-204 or its direct analogs is not extensively available in the provided search results. The focus of the available literature is primarily on the compound's biological activity and its position in the drug development pipeline.
High-Throughput Screening and Computational Design Approaches for Androgen Pathway Inhibitors
High-throughput screening (HTS) and computational design approaches are widely utilized in modern drug discovery to identify and optimize compounds targeting various biological pathways, including the androgen pathway. HTS allows for the rapid evaluation of large libraries of chemical compounds against a specific target or cellular process. Computational methods, such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, aid in the design, selection, and optimization of potential drug candidates based on their predicted interactions with biological targets.
Mechanisms of Resistance to Androgen Receptor Targeted Therapies and Preclinical Strategies Involving Odm 204
Preclinical Analysis of Androgen Receptor Alterations
Alterations in the androgen receptor itself are frequent drivers of resistance to AR-targeted agents. These alterations can lead to sustained AR signaling even in the presence of inhibitory drugs or low levels of androgens. Preclinical models are essential tools for studying these alterations and evaluating the activity of novel compounds like ODM-204.
Androgen Receptor Gene Amplification and Overexpression in Cell Lines
Amplification of the AR gene and subsequent overexpression of the AR protein are well-documented mechanisms of acquired resistance in CRPC. This increase in AR levels can enhance the sensitivity of cancer cells to low concentrations of residual androgens and potentially titrate out AR antagonists. mims.commims.comwikipedia.org
Preclinical studies evaluating ODM-204 have utilized cell lines that exhibit AR gene amplification and overexpression, such as VCaP cells. wikipedia.org In vitro experiments demonstrated that ODM-204 inhibited the proliferation of androgen-dependent VCaP cells. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgatomixresearch.comrxtremelabs.com Furthermore, in a murine VCaP xenograft model, ODM-204 treatment significantly reduced tumor growth. wikipedia.orgwikipedia.orgwikipedia.orgatomixresearch.comrxtremelabs.com These findings suggest that ODM-204 retains activity in preclinical models characterized by AR gene amplification and overexpression.
Table 1: Effect of ODM-204 on Cell Proliferation in AR-Dependent Cell Lines
| Cell Line | AR Status | ODM-204 IC₅₀ (nM) | Reference |
| LNCaP | AR Mutation (T878A) | 170 | wikipedia.org |
| VCaP | AR Amplification/Overexpression | 280 | wikipedia.org |
Note: IC₅₀ values represent the concentration of the compound required to inhibit cell proliferation by 50%.
Acquired Androgen Receptor Mutations and Their Impact on ODM-204 Activity in Preclinical Models
Acquired point mutations in the AR gene, particularly within the ligand-binding domain (LBD), can alter the receptor's specificity, leading to promiscuous activation by non-androgenic steroids or even converting antiandrogens into agonists. mims.comwikipedia.org
Preclinical studies have investigated the activity of ODM-204 against several clinically relevant AR mutations. Data from these studies indicate that ODM-204 was able to antagonize ARs with common mutations found in CRPC, including T878A (formerly T877A), W742L (formerly W741L), and F877L (formerly F876L). wikipedia.orgwikipedia.orgwikipedia.org The LNCaP cell line, which harbors the endogenous T878A AR mutation, was used in in vitro assessments, showing that ODM-204 effectively suppressed androgen-induced cell proliferation in these cells. wikipedia.orgwikipedia.org These results highlight the potential of ODM-204 to overcome resistance conferred by specific AR LBD mutations.
Table 2: In Vitro Activity of ODM-204 Against Mutant Androgen Receptors
| AR Mutation | ODM-204 IC₅₀ for Nuclear Translocation (nM) | Reference |
| AR(T878A) | 95 | wikipedia.org |
| AR(W742L) | 277 | wikipedia.org |
| AR(F877L) | 6 | wikipedia.org |
Note: IC₅₀ values represent the concentration of ODM-204 required to inhibit the nuclear translocation of the specified AR mutant by 50% in a cell-based assay.
Non-Androgen Receptor Mediated Adaptive Pathways in Preclinical Cancer Models
Beyond alterations in the AR itself, cancer cells can activate alternative signaling pathways to bypass AR signaling and promote growth and survival in a low-androgen environment.
Altered Intracrine Steroidogenesis in Preclinical Settings
Despite systemic androgen deprivation therapy, CRPC cells can maintain AR signaling through the increased synthesis of androgens within the tumor microenvironment, a process known as intracrine steroidogenesis. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org The enzyme CYP17A1 plays a crucial role in this process by catalyzing key steps in the biosynthesis of androgens from cholesterol precursors. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgxenbase.org
ODM-204's dual mechanism of action, inhibiting both AR and CYP17A1, is particularly relevant to addressing resistance driven by intracrine steroidogenesis. Preclinical studies have demonstrated that ODM-204 effectively inhibited CYP17A1 activity in vitro using human and rat testicular microsomes and a human adrenal cortex cell line. wikipedia.orgatomixresearch.com In vivo studies in animal models showed that ODM-204 inhibited adrenal and testicular steroid production and suppressed testosterone (B1683101) levels. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgatomixresearch.comrxtremelabs.com This ability to reduce intratumoral androgen synthesis, coupled with direct AR antagonism, provides a preclinical rationale for ODM-204's potential to overcome resistance mediated by altered intracrine steroidogenesis.
Table 3: In Vitro Inhibition of CYP17A1 by ODM-204
| Enzyme | ODM-204 IC₅₀ (nM) | Reference |
| CYP17A1 | 22 | wikipedia.orgatomixresearch.com |
Note: IC₅₀ value represents the concentration of ODM-204 required to inhibit CYP17A1 enzymatic activity by 50% in vitro.
Preclinical Strategies to Circumvent Resistance with ODM-204
ODM-204 is a novel, non-steroidal compound designed as a dual inhibitor of both the CYP17A1 enzyme and AR-mediated signaling at the receptor level. researchgate.netnih.govhelsinki.fiutupub.fi This dual mechanism of action represents a preclinical strategy to address key resistance pathways in CRPC by simultaneously blocking androgen production and AR activity. Preclinical studies have investigated the efficacy of ODM-204 in relevant animal models of CRPC.
In vitro studies demonstrated that ODM-204 is a potent inhibitor of both AR and CYP17A1. It exhibits high affinity binding to the AR and potent inhibitory activity against CYP17A1. ascopubs.orgascopubs.org Furthermore, ODM-204 has shown the ability to antagonize ARs with common mutations found in CRPC, including F877L, W742L (also referred to as W741L), and T878A (also referred to as T877A). researchgate.netascopubs.orgnih.gov This activity against mutant ARs is particularly relevant for overcoming resistance mediated by these altered receptor forms.
| Target/Mutation | Assay Type | Result (Ki or IC50) | Citation |
| Wild Type AR | Binding Affinity | Ki = 47 nM | ascopubs.orgascopubs.org |
| Wild Type AR | Transactivation | IC50 = 80 nM | utupub.fi |
| CYP17A1 | Inhibition (in vitro) | IC50 = 22 nM | ascopubs.orgascopubs.org |
| AR(T877A) | Transactivation | IC50 = 95 nM | ascopubs.org |
| AR(W741L/W742L) | Transactivation | IC50 = 277 nM | ascopubs.org |
| AR(F876L/F877L) | Transactivation | IC50 = 6 nM | ascopubs.org |
Preclinical in vivo studies using murine VCaP xenograft models, which are characterized by high AR expression and are sensitive to androgen deprivation, have demonstrated the antitumor activity of ODM-204. researchgate.nethelsinki.fiutupub.fiascopubs.orgnih.govcardiff.ac.uk In one study, ODM-204 significantly reduced tumor growth in a VCaP xenograft model. utupub.finih.gov
| Animal Model | Treatment Group | Tumor Growth Inhibition (%) | Citation |
| Murine VCaP Xenograft | ODM-204 (50 mg/kg/day) | 66% | ascopubs.org |
Co-administration Studies with Other Agents in Animal Models
The rationale for combining a CYP17A1 inhibitor with an AR antagonist is supported by the understanding that persistent AR activation in CRPC can be driven by residual androgens synthesized by CYP17A1. researchgate.netresearchgate.netnih.govhelsinki.fi ODM-204's dual mechanism inherently addresses this by both reducing androgen production and blocking the receptor.
Investigation of Sequential Treatment Regimens in Preclinical Models
Based on the currently available preclinical data from the provided sources, detailed investigations specifically focused on sequential treatment regimens involving ODM-204 and other agents in preclinical models were not described. Preclinical studies primarily reported on the effects of ODM-204 as a single agent or in co-administration to evaluate its dual mechanism of action and potential to overcome resistance.
Comparative Preclinical Research of Odm 204
Comparison with First-Generation Androgen Receptor Antagonists (e.g., Bicalutamide) in Preclinical Models
First-generation antiandrogens, such as bicalutamide (B1683754), function by inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby interrupting the androgen-dependent cellular cascade that promotes prostate cancer growth jhoponline.com. However, in the context of CRPC, mechanisms like AR overexpression and gene mutations can lead to these first-generation agents exhibiting agonist activity jhoponline.com. While direct, detailed preclinical comparisons of ODM-204 specifically against bicalutamide are not extensively highlighted in the provided information, the superior preclinical efficacy demonstrated by second-generation AR inhibitors (discussed in Section 6.2) compared to bicalutamide provides context ascopubs.org. The dual mechanism of ODM-204, combining AR antagonism with CYP17A1 inhibition, addresses both the receptor level and androgen synthesis, offering a potentially broader inhibition of the androgen axis compared to agents solely targeting the AR like bicalutamide.
Comparison with Second-Generation Androgen Receptor Antagonists (e.g., Enzalutamide (B1683756), Apalutamide (B1683753), Darolutamide) in Preclinical Models
Second-generation AR antagonists, including enzalutamide, apalutamide, and darolutamide (B1677182), represent advancements over first-generation agents, exhibiting higher AR binding affinity and more potent inhibition of AR signaling functions such as nuclear translocation and DNA binding jhoponline.com.
Preclinical comparisons have been made between ODM-204 and enzalutamide. ODM-204 has been shown to block AR action to a similar degree as enzalutamide utupub.fi. In in vitro proliferation assays using prostate cancer cell lines, ODM-204 demonstrated superior efficacy in suppressing androgen-induced proliferation in LNCaP cells compared to enzalutamide, abiraterone (B193195), and galeterone (B1683757) utupub.fi. In VCaP cells, another androgen-dependent prostate cancer cell line, ODM-204 and enzalutamide exhibited comparable potency in inhibiting proliferation utupub.fi. One preclinical study indicated that ODM-204 demonstrates potent antagonism of the AR, showing higher potency than enzalutamide researchgate.net.
Furthermore, ODM-204 has shown the ability to antagonize AR with common mutations found in CRPC, including F877L, W742L, and T878A researchgate.netresearchgate.netnih.gov. This activity against mutated AR forms is a critical aspect differentiating newer AR-targeting agents and contributes to overcoming resistance mechanisms.
While darolutamide (ODM-201) is noted to have higher AR affinity than enzalutamide or apalutamide and superior preclinical efficacy compared to enzalutamide and bicalutamide mdpi.comjhoponline.comascopubs.org, ODM-204's differentiation lies in its dual targeting of both AR and CYP17A1, a mechanism distinct from these predominantly AR-focused second-generation antagonists.
The following table summarizes some of the comparative in vitro proliferation data:
| Compound | LNCaP Cell Proliferation IC50 (nM) | VCaP Cell Proliferation IC50 (nM) |
| ODM-204 | 200 | 260 |
| Enzalutamide | 880 | 315 |
| Abiraterone | 1300 | 9000 |
| Galeterone | 2600 | 2000 |
Comparison with CYP17A1 Inhibitors (e.g., Abiraterone, Galeterone) in Preclinical Models
CYP17A1 inhibitors, such as abiraterone, target the enzyme responsible for crucial steps in androgen biosynthesis in the adrenals and intratumoral tissue mdpi.com. Abiraterone potently inhibits both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 mdpi.com. Galeterone is another compound with CYP17 inhibition activity, particularly potent against 17,20-lyase, and also exhibits AR antagonism and promotes AR degradation ascopubs.orgresearchgate.net.
ODM-204 is a dual inhibitor of both CYP17A1 and AR utupub.finih.govmdpi.comresearchgate.nethelsinki.firesearchgate.net. Preclinical studies have compared its CYP17A1 inhibitory activity to that of abiraterone and galeterone. In human testicular microsomes, the IC50 values for inhibiting CYP17A1-mediated hydroxylation were reported as 22 nM for ODM-204, 1.3 nM for abiraterone, and 9 nM for galeterone utupub.fi. This indicates that abiraterone is a more potent inhibitor of CYP17A1 enzymatic activity in this specific assay compared to ODM-204 and galeterone, while ODM-204 and galeterone show similar potency utupub.fihelsinki.fi.
Beyond enzymatic inhibition, the functional impact on cell proliferation and tumor growth has been evaluated. In LNCaP cell proliferation assays, ODM-204 was more efficient than abiraterone or galeterone utupub.fi. In a murine VCaP xenograft model, oral administration of ODM-204 significantly reduced tumor growth compared to vehicle-treated mice. In a similar setting, abiraterone acetate (B1210297) failed to show efficacy in this model utupub.fi.
The dual mechanism of ODM-204, combining CYP17A1 inhibition with direct AR blockade, differentiates it from pure CYP17A1 inhibitors like abiraterone and may contribute to its efficacy in models where androgen synthesis is suppressed but AR signaling persists.
The following table presents CYP17A1 inhibitory activity (IC50) in human testicular microsomes:
| Compound | CYP17A1 Inhibition IC50 (nM) |
| ODM-204 | 22 |
| Abiraterone | 1.3 |
| Galeterone | 9 |
Future Directions and Advanced Methodologies in Odm 204 Research
Development of Novel Preclinical Models for Enhanced Translational Relevance
The selection of appropriate preclinical models is paramount for accurately assessing the potential efficacy and mechanisms of action of novel anticancer agents like ODM-204. Traditional two-dimensional cell cultures and standard xenograft models have provided foundational data, but more complex and physiologically relevant models are being developed to better recapitulate the tumor microenvironment and patient heterogeneity observed in CRPC. rjonco.com
Organoid Models for Prostate Cancer Research
Organoid models represent a significant advancement in preclinical research, offering three-dimensional culture systems that mimic the architecture and cellular diversity of the original tumor. These models can be derived from patient tissues, allowing for the study of individual patient responses to therapies. cardiff.ac.uk Applying organoid technology to prostate cancer research involving ODM-204 could provide a more accurate platform for evaluating its effects on tumor growth, survival, and heterogeneity in a context more closely resembling the human tumor environment compared to conventional cell lines.
Patient-Derived Xenograft (PDX) Models in ODM-204 Evaluation
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunocompromised mice, are valuable tools for preclinical evaluation. rjonco.comascopubs.org These models maintain many of the characteristics of the original human tumor, including its histological features, genetic alterations, and heterogeneity. rjonco.com Studies utilizing PDX models have been instrumental in evaluating the antitumor properties of ODM-204 in vivo, demonstrating significant tumor growth inhibition in a murine VCaP xenograft model. utupub.firesearchgate.netascopubs.org Further research using a wider range of PDX models, representing the diverse spectrum of CRPC subtypes and resistance mechanisms, could provide critical insights into which patient populations are most likely to benefit from ODM-204 treatment and help identify potential biomarkers of response or resistance.
Preclinical Antitumor Activity of ODM-204 in VCaP Xenograft Model
| Model Type | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Murine VCaP Xenograft | ODM-204 | 66% | ascopubs.org |
Advanced Analytical Methodologies for Compound Characterization in Research
Precise characterization of ODM-204 and its effects within biological systems requires sophisticated analytical techniques. Advanced methodologies are essential for understanding its pharmacokinetic profile, metabolic fate, and interactions with its molecular targets.
Application of Mass Spectrometric Methods in Metabolomics Research
Mass spectrometry (MS) plays a crucial role in the characterization of small molecules like ODM-204 and in metabolomics research, which involves the comprehensive study of metabolites within a biological system. helsinki.fidntb.gov.uaupenn.edu LC-MS/MS and GC-MS/MS methods have been developed and applied to analyze steroid hormones and their metabolites in various biological samples, including prostate cancer xenografts. researchgate.netbioscientifica.com These methods are valuable for simultaneously measuring multiple steroids and their metabolites, providing insights into androgen biosynthesis and metabolic pathways in prostate cancer before and after drug interventions. researchgate.netbioscientifica.com Applying advanced mass spectrometric methods in metabolomics studies involving ODM-204 can help delineate how the compound impacts steroidogenesis and other metabolic pathways in tumor cells and the tumor microenvironment, potentially revealing novel mechanisms of action or resistance.
Structural Biology Approaches for Androgen Receptor-ODM-204 Complexes
Understanding the precise interaction between ODM-204 and the androgen receptor at the molecular level is critical for elucidating its mechanism of action and for the rational design of potentially improved compounds. Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, can provide high-resolution three-dimensional structures of the AR ligand-binding domain in complex with ODM-204. nih.govdntb.gov.ua Such structural information can reveal the specific binding site, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and how ODM-204 binding induces conformational changes in the receptor that affect its activity. While the provided search results highlight ODM-204's high affinity for AR and its ability to inhibit AR nuclear translocation and the transactivation of AR mutants, detailed structural studies of the AR-ODM-204 complex would offer deeper insights into these interactions. ascopubs.orgascopubs.orgresearchgate.netnih.govmedkoo.com
Binding Affinity and Inhibitory Potency of ODM-204
| Target | Assay Type | Value | Unit | Reference |
| Wild-type AR | Binding Affinity (Ki) | 47 | nM | ascopubs.orgascopubs.org |
| CYP17A1 | Inhibitory Potency (IC50) | 22 | nM | ascopubs.orgascopubs.orgmedchemexpress.com |
| AR(T877A) | Inhibition of Transactivation (IC50) | 95 | nM | ascopubs.org |
| AR(W741L) | Inhibition of Transactivation (IC50) | 277 | nM | ascopubs.org |
| AR(F876L) | Inhibition of Transactivation (IC50) | 6 | nM | ascopubs.org |
| LNCaP Cells | Cell Proliferation Inhibition (IC50) | 170 or 200 | nM | utupub.fiascopubs.org |
| VCaP Cells | Cell Proliferation Inhibition (IC50) | 280 or 260 | nM | utupub.fiascopubs.org |
Exploration of ODM-204 in Combination with Other Investigational Agents in Preclinical Studies
Given the heterogeneous nature of CRPC and the eventual development of resistance to monotherapies, exploring ODM-204 in combination with other investigational agents is a critical area of preclinical research. Combining agents with distinct mechanisms of action may offer synergistic effects, overcome resistance pathways, and improve therapeutic outcomes. Preclinical studies investigating combinations of ODM-204 with other targeted therapies, such as inhibitors of other signaling pathways implicated in prostate cancer progression (e.g., PI3K/AKT/mTOR pathway) or agents targeting DNA repair mechanisms (e.g., PARP inhibitors), could identify promising new treatment strategies. mdpi.commdpi.com While the provided information highlights ODM-204's dual mechanism of action as a potential advantage utupub.firesearchgate.netnih.gov, preclinical data on specific combinations with other investigational agents were not extensively detailed in the search results. Future preclinical studies are needed to systematically evaluate such combinations, assess their efficacy, and investigate the underlying mechanisms of synergy.
Synergistic Inhibition with Kinase Inhibitors in Preclinical Models
Preclinical research has explored the potential for synergistic inhibition when combining ODM-204 with kinase inhibitors. While specific detailed research findings on synergistic inhibition of ODM-204 with kinase inhibitors were not extensively detailed in the provided search results, the concept of combining AR inhibitors with other targeted therapies, including those affecting signaling pathways, is a recognized area of investigation in CRPC. Resistance mechanisms in prostate cancer often involve the activation of bypassing pathways, suggesting that targeting multiple pathways simultaneously could overcome limitations of single-agent therapies nih.gov.
Studies in other cancer types have demonstrated preclinical synergism between BET inhibitors, a class of compounds that can affect gene expression and signaling pathways, and various kinase inhibitors, such as ALK, BTK, CDK, and PI3K inhibitors aacrjournals.org. This suggests a potential rationale for exploring similar combinations with AR inhibitors like ODM-204 in prostate cancer models, although specific data for ODM-204 in this context were not retrieved.
Combination with Immunotherapies in Preclinical Tumor Models
Combining AR inhibitors with immunotherapies is another area of preclinical investigation in CRPC. While direct studies combining ODM-204 with immunotherapies were not found in the provided snippets, the broader concept of combining androgen signaling inhibition with immunotherapy in prostate cancer models has shown promise. A preclinical investigation demonstrated that CRPC may respond well to a combination treatment involving immune checkpoint blockade and therapies targeting myeloid-derived suppressor cells (MDSCs) oncology-central.com. This study, conducted in a chimeric mouse model, observed "modest efficacy" with the combination of anti-CTLA4 and anti-PD1 checkpoint inhibitors and noted that targeting MDSCs alone also had minimal antitumor capabilities oncology-central.com. However, the combination of checkpoint blockade and MDSC-targeted therapy showed a striking response in both primary and metastatic CRPC mouse models oncology-central.com. This highlights the potential for immunotherapy combinations in CRPC and suggests that exploring such strategies alongside AR inhibitors like ODM-204 could be a valuable research direction.
Elucidation of Broader Biological Contexts of ODM-204 Action Beyond Prostate Cancer in Preclinical Settings
ODM-204's primary focus in the provided research is on castration-resistant prostate cancer due to its dual inhibition of AR and CYP17A1, key drivers in this disease mdpi.comnih.govresearchgate.net. The compound's mechanism of action directly targets the androgen signaling axis, which is particularly relevant in prostate cancer.
While the search results predominantly discuss ODM-204 in the context of prostate cancer, the involvement of AR and CYP17A1 in other biological processes or potential roles in other hormone-sensitive cancers could theoretically broaden the scope of ODM-204 research. However, no specific preclinical data on ODM-204's action in biological contexts or cancer types beyond prostate cancer were found in the provided information. The research heavily emphasizes its utility in dampening androgenic stimuli and blocking AR, which are directly linked to prostate cancer progression nih.gov.
Application of Artificial Intelligence and Machine Learning in ODM-204 Drug Discovery and Optimization
The application of Artificial Intelligence (AI) and Machine Learning (ML) is increasingly transforming the drug discovery process, aiming to increase effectiveness, lower costs, and improve success rates bpasjournals.com. AI and ML are being applied across various stages, including target identification, drug design acceleration, and optimization bpasjournals.comresearchgate.net.
While no specific studies detailing the direct application of AI or ML in the discovery or optimization of ODM-204 were present in the provided search results, the broader field of drug discovery is actively utilizing these technologies. ML-driven quantitative structure-activity relationship (QSAR) approaches have improved virtual screening in molecule design, and generative models are being used for de novo drug design arxiv.org. Frameworks utilizing machine learning, such as Fragment-based Objective Molecule Optimization (FOMO), are being developed to optimize drug-like molecules by improving their properties researchgate.net. These advancements in AI and ML methodologies in drug discovery suggest their potential applicability in future research involving compounds like ODM-204, for tasks such as identifying potential synergistic combinations, predicting efficacy in different biological settings, or optimizing its molecular structure for improved properties.
Q & A
Q. What is the molecular mechanism of ODM-204 in targeting androgen receptor (AR) signaling and CYP17A1 enzyme activity?
ODM-204 acts as a non-steroidal dual inhibitor, competitively binding to AR to block transcriptional activity (IC50 = 80 nM) and inhibiting CYP17A1-mediated steroidogenesis (IC50 = 22 nM) . Preclinical studies demonstrate its efficacy in suppressing androgen-dependent prostate cancer cell proliferation (e.g., LNCaP and VCaP lines) and reducing tumor growth in VCaP xenograft models . Methodologically, AR antagonism can be validated via luciferase reporter assays, while CYP17A1 inhibition is measured using enzymatic activity assays with radiolabeled substrates .
Q. How do in vitro and in vivo models validate ODM-204’s efficacy in castration-resistant prostate cancer (CRPC)?
In vitro, ODM-204’s anti-proliferative effects are tested using androgen-sensitive cell lines (e.g., LNCaP) cultured in steroid-depleted media to mimic castration resistance. Dose-response curves (e.g., IC50 values) and Western blotting for AR target genes (e.g., PSA) confirm mechanism-specific activity . In vivo, subcutaneous VCaP xenografts in immunodeficient mice are treated orally with ODM-204, with tumor volume monitored via caliper measurements and serum PSA levels quantified via ELISA .
Q. What are the key pharmacokinetic (PK) parameters of ODM-204 in preclinical models?
In rodents and non-human primates, ODM-204 exhibits dose-dependent suppression of adrenal and gonadal steroidogenesis, measured via LC-MS/MS quantification of serum androgens (e.g., testosterone, DHEA). Oral bioavailability and half-life are determined using plasma concentration-time profiles, with AUC and Cmax calculations . However, phase I clinical trials revealed unresolved PK challenges (e.g., variable absorption), which stalled further development .
Advanced Research Questions
Q. How can researchers resolve contradictions between ODM-204’s preclinical efficacy and clinical pharmacokinetic limitations?
The discrepancy arises from interspecies metabolic differences and formulation issues. To address this, researchers should:
Q. What methodologies are recommended for studying ODM-204 in combination therapies (e.g., with abiraterone or enzalutamide)?
Synergy studies require:
- Dose-matrix experiments : Test ODM-204 alongside AR-axis inhibitors (e.g., enzalutamide) in CRPC cell lines, using Chou-Talalay combination index analysis .
- In vivo co-administration : Use patient-derived xenograft (PDX) models with sequential or concurrent dosing, monitoring tumor regression and serum androgen rebound via LC-MS/MS .
- Resistance profiling : Perform RNA-seq on treated tumors to identify compensatory pathways (e.g., glucocorticoid receptor upregulation) .
Q. How should researchers design experiments to analyze ODM-204’s impact on non-classical AR signaling pathways?
- Transcriptomic profiling : Perform RNA-seq or single-cell sequencing on ODM-204-treated cells to identify AR splice variants (e.g., AR-V7) or off-target pathways .
- Chromatin immunoprecipitation (ChIP) : Validate AR occupancy at canonical (e.g., PSA enhancer) and non-canonical genomic loci .
- Functional assays : Test ODM-204 in models with AR mutations (e.g., T878A) to assess binding affinity via surface plasmon resonance (SPR) .
Q. What data management strategies are critical for ensuring reproducibility in ODM-204 studies?
- FAIR principles : Annotate datasets (e.g., RNA-seq, PK profiles) with metadata compliant with ISA-Tab standards .
- Version control : Use platforms like GitHub to track experimental protocols and analysis scripts .
- Preclinical transparency : Publish negative results (e.g., failed PK optimization trials) in repositories like Zenodo to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
